molecular formula C10H12N3O6PS B11096316 Dimethyl (3-methoxy-6-nitro-1,2-benzothiazol-4-yl)phosphoramidate

Dimethyl (3-methoxy-6-nitro-1,2-benzothiazol-4-yl)phosphoramidate

Cat. No.: B11096316
M. Wt: 333.26 g/mol
InChI Key: UJKHIFCGVAKIJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1,2-benzothiazole to introduce the nitro group at the 6-position. This is followed by the methoxylation of the 3-position using methanol and a suitable catalyst. The final step involves the phosphorylation of the amine group at the 4-position using dimethyl phosphite under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, methanol, dimethyl phosphite, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .

Major Products

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different biological and chemical properties depending on the substituents introduced .

Scientific Research Applications

N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE involves its interaction with specific molecular targets. In medicinal applications, it inhibits enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition disrupts the proliferation of cancer cells. In agricultural applications, the compound targets the nervous system of pests, leading to their paralysis and death .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

Uniqueness

N-(DIMETHOXYPHOSPHORYL)-3-METHOXY-6-NITRO-1,2-BENZOTHIAZOL-4-AMINE is unique due to the presence of both methoxy and dimethoxyphosphoryl groups, which enhance its biological activity and chemical stability. This combination of functional groups makes it a versatile compound with a wide range of applications .

Properties

Molecular Formula

C10H12N3O6PS

Molecular Weight

333.26 g/mol

IUPAC Name

N-dimethoxyphosphoryl-3-methoxy-6-nitro-1,2-benzothiazol-4-amine

InChI

InChI=1S/C10H12N3O6PS/c1-17-10-9-7(11-20(16,18-2)19-3)4-6(13(14)15)5-8(9)21-12-10/h4-5H,1-3H3,(H,11,16)

InChI Key

UJKHIFCGVAKIJI-UHFFFAOYSA-N

Canonical SMILES

COC1=NSC2=CC(=CC(=C21)NP(=O)(OC)OC)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.